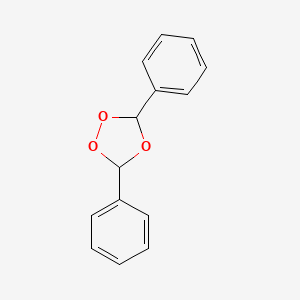

1,2,4-Trioxolane, 3,5-diphenyl-

Description

Historical Context of Ozonolysis and Peroxide Chemistry

The study of cyclic peroxides is intrinsically linked to the development of ozonolysis, a powerful organic reaction for the cleavage of unsaturated bonds. wikipedia.org The journey began with Christian Friedrich Schönbein, who discovered ozone in 1840 and conducted the first ozonolysis reaction in 1845 by reacting ethylene (B1197577) with ozone. wikipedia.orglibretexts.orgpsiberg.comunacademy.com Later, Carl Dietrich Harries expanded on this work, using ozonolysis to determine the structure of organic molecules, a method sometimes referred to as "Harries ozonolysis". wikipedia.orglibretexts.orgunacademy.comnih.gov Before the advent of modern spectroscopic techniques, ozonolysis was a crucial tool for chemists to break down larger, unknown alkenes into smaller, more easily identifiable fragments. wikipedia.orgunacademy.com

A pivotal moment in understanding the mechanism of ozonolysis came in 1953 with Rudolf Criegee's proposed mechanism. wikipedia.orgnih.gov The Criegee mechanism describes a multi-step process involving the formation of a primary ozonide (molozonide), its subsequent cleavage, and rearrangement into a more stable secondary ozonide, a 1,2,4-trioxolane (B1211807). wikipedia.orgnih.govmsu.edu This mechanism, which involves a carbonyl oxide intermediate (often called the Criegee intermediate or Criegee zwitterion), has been a cornerstone of peroxide chemistry and remains the generally accepted pathway for ozonolysis in non-interactive solvents. wikipedia.orgnih.govorganic-chemistry.org

Overview of 1,2,4-Trioxolane Structural Class

1,2,4-Trioxolanes are a class of organic compounds characterized by a five-membered ring containing three oxygen atoms, with two of them adjacent to each other, forming a peroxide linkage. nih.gov They are members of the trioxolane family, specifically with oxygen atoms at positions 1, 2, and 4 of a cyclopentane-like ring structure. nih.gov These compounds are most notably formed as secondary ozonides (SOZs) during the ozonolysis of alkenes. wikipedia.orgnih.govresearchgate.net

The formation of a 1,2,4-trioxolane proceeds via the Criegee mechanism. wikipedia.orgnih.gov Initially, ozone adds to an alkene's double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (a 1,2,3-trioxolane), also known as a molozonide. wikipedia.orglibretexts.orgmsu.edu This molozonide rapidly decomposes through a retro-1,3-dipolar cycloaddition into a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, the Criegee intermediate. wikipedia.orgmsu.edu These two fragments then recombine in another 1,3-dipolar cycloaddition to form the more stable 1,2,4-trioxolane, or secondary ozonide. wikipedia.orgnih.gov While more stable than their molozonide precursors, ozonides can be explosive and must be handled with care. msu.edu

The stability and subsequent reactions of 1,2,4-trioxolanes can be influenced by their substituents and the reaction conditions. nih.govacs.org The study of these compounds extends beyond synthetic organic chemistry, with significant implications in atmospheric chemistry, where they are formed from the ozonolysis of biogenic volatile organic compounds and can contribute to the formation of secondary organic aerosols. nih.govresearchgate.netacs.orgmdpi.com Furthermore, the unique peroxide bond in certain 1,2,4-trioxolanes has been exploited in medicinal chemistry, for instance, in the development of antimalarial drugs like arterolane. acs.orgnih.govnih.govresearchgate.net

Academic Significance of 1,2,4-Trioxolane, 3,5-Diphenyl- as a Secondary Ozonide

1,2,4-Trioxolane, 3,5-diphenyl- is the specific secondary ozonide formed from the ozonolysis of stilbene (B7821643) (1,2-diphenylethylene). acs.orgchegg.comnist.gov The reaction involves the cleavage of the carbon-carbon double bond in stilbene and the subsequent formation of the 1,2,4-trioxolane ring with a phenyl group attached to each of the two carbon atoms in the ring. nist.gov This particular ozonide serves as a classic example in the study of the ozonolysis mechanism and the stereochemistry involved in the formation of secondary ozonides.

Research into the ozonolysis of both cis- and trans-stilbene (B89595) has provided valuable insights into the Criegee mechanism. acs.org The formation of 1,2,4-Trioxolane, 3,5-diphenyl- from stilbene illustrates how the substituents on the original alkene direct the fragmentation of the primary ozonide and the recombination to form the final secondary ozonide.

The academic importance of this compound, and secondary ozonides in general, has grown beyond fundamental mechanistic studies. Secondary ozonides are recognized for their role in atmospheric processes, where they can persist and be transported, potentially impacting air quality and having health implications. nih.govmdpi.com In the context of medicinal chemistry, the peroxide bond within the 1,2,4-trioxolane structure is a key pharmacophore in certain therapeutic agents. researchgate.netmdpi.com The reactivity of this bond, often initiated by ferrous iron, is the basis for the mode of action of some antimalarial drugs. acs.orgnih.gov Therefore, 1,2,4-Trioxolane, 3,5-diphenyl- represents a fundamentally important molecule for understanding the chemistry of ozonolysis and a gateway to the broader significance of the 1,2,4-trioxolane class of compounds.

Chemical Compound Data

Below are interactive tables detailing the properties of the chemical compounds mentioned in this article.

Table 1: 1,2,4-Trioxolane, 3,5-diphenyl-

| Property | Value |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.2433 g/mol |

| CAS Registry Number | 23888-15-5 |

| IUPAC Name | 3,5-diphenyl-1,2,4-trioxolane |

Table 2: 1,2,4-Trioxolane

| Property | Value |

|---|---|

| Molecular Formula | C2H4O3 |

| Molecular Weight | 76.05 g/mol |

| CAS Registry Number | 289-14-5 |

| IUPAC Name | 1,2,4-trioxolane |

Table 3: Stilbene

| Property | Value |

|---|---|

| Molecular Formula | C14H12 |

| Molecular Weight | 180.25 g/mol |

| CAS Registry Number | 588-59-0 (trans-stilbene) |

| IUPAC Name | 1,2-diphenylethylene |

Structure

3D Structure

Properties

CAS No. |

23888-15-5 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

3,5-diphenyl-1,2,4-trioxolane |

InChI |

InChI=1S/C14H12O3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10,13-14H |

InChI Key |

FFNQUPJQBYSJAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(OO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Trioxolane, 3,5 Diphenyl

Ozonolysis Reactions

Ozonolysis is a powerful organic reaction where ozone is employed to cleave unsaturated bonds in alkenes, alkynes, and azo compounds. wikipedia.org The reaction with alkenes, such as stilbene (B7821643), is a common route to produce 3,5-diphenyl-1,2,4-trioxolane. wikipedia.orgnist.gov

Mechanism of Alkene Ozonolysis in 1,2,4-Trioxolane (B1211807) Formation.iitk.ac.in

The generally accepted mechanism for the ozonolysis of alkenes was first proposed by Rudolf Criegee in 1953. wikipedia.orgstackexchange.com This mechanism involves a series of steps beginning with the reaction of ozone with an alkene.

The initial step of the ozonolysis mechanism is a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond of an alkene. organic-chemistry.orgorganicchemistrytutor.com This concerted reaction leads to the formation of a highly unstable five-membered ring intermediate known as a molozonide or primary ozonide (a 1,2,3-trioxolane). organicchemistrytutor.comchemistrytalk.orglibretexts.org This intermediate is transient and readily decomposes. organicchemistrytutor.commahidaacademy.org Theoretical studies have been conducted to understand the formation and dissociation of this primary ozonide. rsc.org

The unstable primary ozonide rapidly undergoes a retro-1,3-dipolar cycloaddition to cleave the central carbon-carbon bond and an oxygen-oxygen bond. wikipedia.orgorganicchemistrytutor.com This fragmentation yields a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate or Criegee zwitterion. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com

These two fragments, the carbonyl compound and the Criegee intermediate, then recombine in a second 1,3-dipolar cycloaddition reaction. wikipedia.orgorganicchemistrytutor.com This recombination leads to the formation of a more stable five-membered ring called a secondary ozonide or a 1,2,4-trioxolane. wikipedia.orgchemistrytalk.org In the case of the ozonolysis of stilbene (1,2-diphenylethene), the Criegee intermediate (benzaldehyde oxide) reacts with benzaldehyde (B42025) to form the desired 3,5-diphenyl-1,2,4-trioxolane. nist.gov

The final ozonide is more stable than the primary ozonide but can be cleaved under reductive or oxidative workup conditions to yield various carbonyl products. organicchemistrytutor.comnumberanalytics.com Reductive workup typically preserves aldehydes, while oxidative workup can oxidize them to carboxylic acids. organicchemistrytutor.commasterorganicchemistry.com

Criegee Intermediate Pathways to 3,5-Diphenyl-1,2,4-Trioxolane.organic-chemistry.orgchemistrytalk.orgrsc.orgnumberanalytics.com

Criegee intermediates, the carbonyl oxides formed during ozonolysis, are key players in the formation of 1,2,4-trioxolanes. organic-chemistry.orgchemistrytalk.org These intermediates can be generated independently and reacted with carbonyl compounds to synthesize ozonides.

The formation of 3,5-diphenyl-1,2,4-trioxolane can be achieved through the 1,3-dipolar cycloaddition of a phenyl-substituted Criegee intermediate (benzaldehyde oxide) with benzaldehyde (C₆H₅CHO). organic-chemistry.orgnih.gov This reaction is a cornerstone of the Criegee mechanism for ozonide formation. organic-chemistry.org The zwitterionic Criegee intermediate acts as the 1,3-dipole, and the aldehyde serves as the dipolarophile. nih.govyoutube.com This cycloaddition is highly exothermic and results in the formation of the stable 1,2,4-trioxolane ring. nih.gov

The table below summarizes the key reactants and products in this synthetic approach.

| Reactant 1 (Criegee Intermediate) | Reactant 2 (Aldehyde) | Product |

| Benzaldehyde oxide | Benzaldehyde | 3,5-Diphenyl-1,2,4-trioxolane |

The reactivity of Criegee intermediates is significantly influenced by various reaction conditions, including temperature and the presence of other chemical species. copernicus.orgrsc.org

Temperature: Lower temperatures generally favor the stability of Criegee intermediates and can influence the outcome of their reactions. copernicus.org Some studies have shown that the bimolecular reactions of Criegee intermediates can have a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. nih.govcopernicus.org

Solvent: The choice of solvent can affect the lifetime and reaction pathways of Criegee intermediates. Non-interactive solvents like hydrocarbons or dichloromethane (B109758) are often used in ozonolysis reactions to favor the Criegee mechanism. organic-chemistry.org

Presence of other molecules: Criegee intermediates can react with a variety of molecules besides aldehydes and ketones. For example, they are known to react with water, sulfur dioxide, and even other Criegee intermediates. rsc.orgacs.org The presence of these species can compete with the desired cycloaddition reaction with the aldehyde.

The following table outlines the general effects of certain conditions on Criegee intermediate reactions.

| Condition | Effect on Criegee Intermediate Reactivity |

| Low Temperature | Can increase stability and reaction rates for certain bimolecular reactions. nih.govcopernicus.org |

| Non-polar, aprotic solvents | Favors the 1,3-dipolar cycloaddition pathway. organic-chemistry.org |

| Presence of water or other protic solvents | Can lead to the formation of hydroperoxy hemiacetals. organic-chemistry.org |

| High concentrations of Criegee Intermediates | May lead to self-reaction. rsc.orgrsc.org |

Griesbaum Co-ozonolysis for Tetrasubstituted Ozonides

The Griesbaum co-ozonolysis is a significant method for the controlled synthesis of tetrasubstituted ozonides (1,2,4-trioxolanes). organic-chemistry.orgnih.gov This reaction is distinct from the direct ozonolysis of a single alkene. It involves the reaction of an O-methyl oxime with a separate carbonyl compound in the presence of ozone. organic-chemistry.org The primary utility of this method lies in its ability to produce unsymmetrically substituted ozonides in a defined manner. researchgate.netrsc.org

The mechanism commences with the reaction of the O-methyl oxime with ozone, which acts as a 1,3-dipole. This leads to a 1,3-dipolar cycloaddition followed by a retro-1,3-dipolar cycloaddition. The result of this sequence is the formation of a specific carbonyl oxide, also known as a Criegee intermediate, and methyl nitrite. nih.gov This generated carbonyl oxide then reacts with an added carbonyl compound (the "co-reactant") via another 1,3-dipolar cycloaddition to form the stable, tetrasubstituted 1,2,4-trioxolane ring. nih.gov

While the Griesbaum co-ozonolysis is specifically designed for tetrasubstituted ozonides, the synthesis of 3,5-diphenyl-1,2,4-trioxolane, a disubstituted ozonide, is more commonly achieved through the direct ozonolysis of stilbene. This simpler case still proceeds through the fundamental Criegee mechanism, where the alkene (stilbene) reacts with ozone to form a primary ozonide, which then fragments into a carbonyl compound (benzaldehyde) and a carbonyl oxide (benzaldehyde carbonyl oxide). These two fragments then recombine to form the final 3,5-diphenyl-1,2,4-trioxolane. organic-chemistry.orgnih.gov

Diastereoselectivity in 1,2,4-Trioxolane Synthesis

Diastereoselectivity is a crucial aspect of 1,2,4-trioxolane synthesis, including that of 3,5-diphenyl-1,2,4-trioxolane. The stereochemical outcome of the ozonolysis of stilbene is dependent on the geometry of the starting alkene (cis or trans). The reaction is known to be stereospecific to a significant degree.

The recombination of the syn or anti carbonyl oxide with the aldehyde can then lead to either a cis or trans final ozonide (1,2,4-trioxolane). The ratio of the final cis and trans ozonides is therefore influenced by the stereochemistry of the initial alkene. For the ozonolysis of stilbene, the reaction of trans-stilbene (B89595) predominantly yields the trans-3,5-diphenyl-1,2,4-trioxolane, while cis-stilbene (B147466) gives a mixture of cis- and trans-ozonides, with the cis-isomer typically being the major product. This retention of stereochemistry is often referred to as a "stereochemical memory" effect.

| Starting Alkene | Major Ozonide Product | Minor Ozonide Product |

|---|---|---|

| trans-Stilbene | trans-3,5-Diphenyl-1,2,4-trioxolane | cis-3,5-Diphenyl-1,2,4-trioxolane |

| cis-Stilbene | cis-3,5-Diphenyl-1,2,4-trioxolane | trans-3,5-Diphenyl-1,2,4-trioxolane |

Factors Influencing Synthetic Yield and Selectivity

Several experimental parameters critically influence the yield and selectivity of 3,5-diphenyl-1,2,4-trioxolane synthesis.

Temperature: Ozonolysis reactions are almost universally conducted at low temperatures, typically -78 °C. This is necessary to ensure the stability of the primary ozonide and prevent its uncontrolled decomposition. masterorganicchemistry.com Low temperatures also suppress side reactions of the highly reactive Criegee intermediate, such as dimerization or polymerization, which would otherwise lower the yield of the desired 1,2,4-trioxolane. nih.gov

Solvent: The choice of solvent is paramount. The solvent must be inert to ozone and the reactive intermediates. Dichloromethane and pentane (B18724) are common choices. The solvent also affects the solubility of ozone, which can influence reaction rates. chemrxiv.org Protic solvents, such as alcohols, are generally avoided as they can act as nucleophiles and trap the Criegee intermediate, forming hydroperoxy hemiacetals and diverting it from the pathway leading to the final ozonide. organic-chemistry.org

| Solvent | Temperature (°C) | Ozone Concentration (mM) |

|---|---|---|

| Methanol (MeOH) | -80 | 164 |

| Dimethyl Sulfoxide (DMSO) | -40 | 147.7 |

| Chloroform (CHCl₃) | -40 | 117.1 |

| Pentane | -80 | ~70-80 |

| Ethyl Acetate (EtOAc) | -80 | ~70-80 |

| 1,2-Dimethoxyethane (DME) | -40 | 48.2 |

| Acetonitrile (MeCN) | -40 | 47.0 |

| Dichloromethane (DCM) | -80 | 47 |

Data adapted from ChemRxiv, 2022. chemrxiv.org

Concentration: Reactions are typically run under dilute conditions. High concentrations of reactants can favor side reactions, such as the dimerization of the Criegee intermediate to form 1,2,4,5-tetraoxanes or polymerization, which reduces the yield of the 1,2,4-trioxolane.

Preparative Value of Synthetic Routes

The synthesis of 1,2,4-trioxolanes via ozonolysis is of significant preparative value. It is the most direct and fundamental method for creating the ozonide structure. The ability to synthesize specific ozonides like 3,5-diphenyl-1,2,4-trioxolane allows for the systematic study of their chemical and physical properties.

The stability of the final product is a key consideration for its preparative utility. Ozonides with bulky substituents, such as the phenyl groups in 3,5-diphenyl-1,2,4-trioxolane, are often more stable and isolable than those derived from simple alkenes. nih.gov This stability is crucial for their purification and subsequent use.

The preparative value of these routes is underscored by the importance of the 1,2,4-trioxolane ring system as a pharmacophore. This structural motif is found in potent antimalarial agents, where the peroxide bond is believed to be essential for their biological activity. researchgate.net Therefore, efficient and selective synthetic routes to stable ozonides are highly valuable for the development of new therapeutic agents and for exploring the structure-activity relationships of this important class of heterocyclic compounds.

Reaction Mechanisms and Chemical Transformations of 1,2,4 Trioxolane, 3,5 Diphenyl

Peroxide Bond Cleavage and Decomposition Pathways

The 1,2,4-trioxolane (B1211807) ring system is characterized by its peroxide linkage (O-O), which is the most labile bond in the molecule and the primary site of its chemical reactivity. Cleavage of this bond initiates the decomposition of the molecule through various pathways, often mediated by external agents or energy input.

Metal-Ion Mediated Reactivity (e.g., Fe(II) salts)

The interaction with transition metals, particularly iron(II) salts, is a well-documented pathway for the decomposition of 1,2,4-trioxolanes and related peroxide compounds. nih.govresearchgate.net The Fe(II)-mediated reactivity of dispiro-1,2,4-trioxolanes involves the cleavage of the peroxide bond. nih.gov This process is initiated by a single electron transfer from the Fe(II) ion to one of the peroxide oxygen atoms, leading to the reductive cleavage of the O-O bond. nih.gov This reaction is a critical aspect of the mechanism of action for certain antimalarial drugs containing trioxane (B8601419) or trioxolane rings. nih.govresearchgate.net

The rate of this iron-mediated degradation is significantly influenced by the substitution pattern on the trioxolane ring. nih.gov Studies on analogous dispiro-1,2,4-trioxanes show a preference for the Fe(II) attack on the less sterically hindered peroxide oxygen atom. nih.gov This suggests that the accessibility of the peroxide bond to the metal ion is a key determinant of the reaction rate.

Generation of Carbon-Centered Radical Species

A primary consequence of the peroxide bond cleavage in 1,2,4-trioxolanes, whether induced by metal ions, heat, or light, is the formation of radical species. The initial homolysis of the O-O bond results in a nascent biradical intermediate. nih.govnih.gov This intermediate is highly unstable and rapidly undergoes further fragmentation.

The decomposition of ozonides consistently yields products that are indicative of the formation of carbon-centered radicals. nih.govnih.gov Activation of lipid ozonides, for instance, leads to the identification of carbon-centered radicals through various decomposition pathways, which can involve facile unimolecular radical migration. nih.govnih.gov In the context of Fe(II)-mediated decomposition, the single electron reduction of the peroxide bond directly leads to the formation of these carbon-centered radicals, which are key intermediates in the subsequent reaction cascade. nih.gov

Table 1: Decomposition of Ozonides and Radical Generation

| Activation Method | Initial Intermediate | Key Resulting Species | Reference |

|---|---|---|---|

| Metal-Ion (Fe(II)) | Oxygen-centered radical | Carbon-centered radicals | nih.govnih.gov |

Cycloaddition Reactions of 1,2,4-Trioxolane Derivatives

While the decomposition of the 1,2,4-trioxolane ring is a major reaction pathway, the synthesis of its derivatives often involves cycloaddition reactions where the trioxolane ring itself is formed.

[3+2] Cycloaddition for Cyano-Substituted 1,2,4-Trioxolanes

The formation of substituted 1,2,4-trioxolanes can be efficiently achieved through a [3+2] cycloaddition reaction. rsc.org This process involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org Specifically, carbonyl oxides, which can be generated from the ozonolysis of alkenes, act as the 1,3-dipole. rsc.org

These carbonyl oxides readily undergo [3+2] cycloadditions with acyl cyanides (acting as dipolarophiles) to produce cyano-substituted 1,2,4-trioxolanes. rsc.org The presence of the electron-withdrawing cyano group on the trioxolane ring enhances its oxidative capacity. For example, 3-cyano-3-phenyl-1,2,4-trioxolane is a more potent oxidizing agent than its non-cyano-substituted counterpart. rsc.org

Chemical Stability of the 1,2,4-Trioxolane Ring

The stability of the 1,2,4-trioxolane ring is a critical factor governing its reactivity. While the peroxide bond is inherently weak, the substituents on the ring play a crucial role in modulating its stability.

Influence of Steric Hindrance from Phenyl Substituents

The presence of bulky substituents, such as the phenyl groups in 3,5-diphenyl-1,2,4-trioxolane, significantly influences the stability and reactivity of the trioxolane ring. Steric hindrance can physically shield the peroxide bond from attack by external reagents. nih.gov

In studies of related peroxide compounds, the rate of iron-mediated degradation was found to be heavily influenced by the presence of bulky spiro-substituted rings. nih.gov For a dispiro-1,2,4-trioxolane, there was a pronounced preference for Fe(II) to attack the less sterically hindered oxygen atom of the peroxide bond. nih.gov This demonstrates that the steric bulk afforded by substituents is a major determinant of the reaction rate. The phenyl groups at the 3 and 5 positions of the trioxolane ring can be expected to provide considerable steric hindrance, thereby increasing the kinetic stability of the molecule by impeding the approach of reactants to the reactive peroxide linkage. nih.gov

Table 2: Factors Influencing 1,2,4-Trioxolane Ring Stability

| Factor | Influence | Mechanism | Reference |

|---|---|---|---|

| Phenyl Substituents | Increased Kinetic Stability | Steric hindrance around the peroxide bond, impeding reagent attack. | nih.govnih.gov |

Comparative Reactivity with Other Cyclic Peroxides

Analogies with 1,2,4-Trithiolanes ([3+2]-Cycloelimination)

A significant parallel in the reactivity of 1,2,4-trioxolanes and their sulfur-containing counterparts, 1,2,4-trithiolanes, is their propensity to undergo [3+2]-cycloelimination reactions. This type of pericyclic reaction involves the fragmentation of the five-membered ring into two smaller molecules.

In the case of 1,2,4-trithiolanes, thermal or photochemical decomposition typically results in the formation of a thiocarbonyl compound (a thione) and a highly reactive thiocarbonyl S-sulfide, which can exist in equilibrium with a dithiirane. nist.govmdpi.com This fragmentation is a well-established pathway for various substituted 1,2,4-trithiolanes. For instance, the flash-vacuum pyrolysis of dispirodicycloaliphatic 1,2,4-trithiolanes has been shown to produce thiosulfines and dithiiranes along with the corresponding thioketone. nist.gov

This [3+2]-cycloelimination is driven by the relative weakness of the S-S and C-S bonds within the trithiolane ring. The reaction can be conceptualized as a concerted process where the five-membered ring cleaves to release two stable or reactive fragments.

An analogous mechanism is proposed for the decomposition of 1,2,4-trioxolanes like 3,5-diphenyl-1,2,4-trioxolane. The ozonide ring is susceptible to cleavage of the weak peroxide (O-O) bond and the C-O bonds. While the exact products can vary based on the reaction conditions (thermal, photochemical, or catalytic), a common pathway involves the fragmentation of the trioxolane ring into a carbonyl compound (in this case, benzaldehyde) and a carbonyl oxide (Criegee intermediate). This process mirrors the [3+2]-cycloelimination observed in trithiolanes, with the oxygen atoms of the trioxolane playing a similar role to the sulfur atoms in the trithiolane.

The thermal decomposition of a related pyrazoline derivative has been shown to proceed via a retro-[3+2] cycloaddition, further supporting the favorability of this reaction pathway for five-membered heterocyclic systems. mdpi.com

Table 1: Comparison of [3+2]-Cycloelimination Products

| Starting Compound | Ring Heteroatoms | Typical Decomposition Products | Reaction Type |

|---|---|---|---|

| 1,2,4-Trithiolane | S, S, S | Thioketone + Thiocarbonyl S-sulfide/Dithiirane | [3+2]-Cycloelimination |

Differences in Reactivity Compared to 1,2,4-Trioxanes and 1,2,4,5-Tetraoxanes

While sharing the characteristic peroxide linkage, 1,2,4-trioxolanes exhibit distinct reactivity compared to the six-membered cyclic peroxides, 1,2,4-trioxanes and 1,2,4,5-tetraoxanes. These differences are rooted in ring size, the number of peroxide bonds, and the resulting conformational flexibility and stability.

1,2,4-Trioxanes: These six-membered rings, famously represented by the antimalarial drug artemisinin (B1665778) and its synthetic analogues, are generally more stable than the five-membered 1,2,4-trioxolanes. nist.govresearchgate.net The stability of the 1,2,4-trioxane (B1259687) ring is crucial for its biological activity, allowing it to reach its target within the malaria parasite before decomposing. The decomposition of 1,2,4-trioxanes, often initiated by reaction with ferrous iron (Fe(II)), leads to the formation of carbon-centered radicals that are key to their therapeutic effect. mdpi.comresearchgate.netresearchgate.net Studies on synthetic arylvinyl-1,2,4-trioxanes have shown that they can degrade under acidic conditions, mimicking the environment of the stomach, which can affect their bioavailability. mdpi.comresearchgate.netresearchgate.net In contrast, 1,2,4-trioxolanes are generally more prone to concerted thermal or proteolytic decomposition. researchgate.net

1,2,4,5-Tetraoxanes: These are six-membered rings containing two peroxide linkages. The presence of a second peroxide bond significantly influences their reactivity. Comparative studies have shown that both 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes can be activated by Fe(II) to generate carbon-centered radicals. researchgate.netconicet.gov.arnih.gov However, spin-trapping experiments have revealed differences in the nature of these radical intermediates. Fe(II)-mediated activation of 1,2,4,5-tetraoxanes can produce both primary and secondary carbon-centered radicals, whereas 1,2,4-trioxolanes tend to form only secondary carbon-centered radicals. researchgate.net

The thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane has been studied in various solvents, with the primary products being benzaldehyde (B42025) and benzoic acid. researchgate.netconicet.gov.ar The proposed mechanism involves a stepwise homolytic cleavage of one of the O-O bonds. researchgate.netconicet.gov.ar This contrasts with the often concerted [3+2] cycloelimination pathway available to 1,2,4-trioxolanes.

Table 2: Comparative Reactivity of Cyclic Peroxides

| Feature | 1,2,4-Trioxolane, 3,5-diphenyl- | 1,2,4-Trioxanes | 1,2,4,5-Tetraoxanes (e.g., 3,6-diphenyl-) |

|---|---|---|---|

| Ring Size | 5-membered | 6-membered | 6-membered |

| Number of Peroxide Bonds | 1 | 1 | 2 |

| Relative Stability | Less stable | Generally more stable | Variable, depends on substitution |

| Primary Decomposition Pathway | [3+2]-Cycloelimination, Hock cleavage | Fe(II)-mediated radical formation, acid-catalyzed rearrangement | Stepwise homolytic O-O bond cleavage |

| Fe(II)-Generated Radicals | Secondary C-centered radicals | C-centered radicals | Primary and secondary C-centered radicals |

| Typical Decomposition Products | Benzaldehyde, Carbonyl Oxide | Ketones, Glyoxal (under acidic conditions) | Benzaldehyde, Benzoic Acid |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C{¹H}, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3,5-diphenyl-1,2,4-trioxolane, allowing for the differentiation between its cis and trans isomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the chemical environment of the protons in the molecule. The benzylic protons on the trioxolane ring (at C3 and C5) are particularly diagnostic. Their chemical shifts and coupling constants differ significantly between the cis and trans isomers due to their different spatial orientations. The aromatic protons of the two phenyl groups typically appear as complex multiplets in the downfield region of the spectrum.

¹³C{¹H} NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For 3,5-diphenyl-1,2,4-trioxolane, distinct signals are observed for the two carbons of the trioxolane ring (C3 and C5) and the carbons of the phenyl groups. The chemical shifts of the C3 and C5 carbons are characteristic of carbons bonded to two oxygen atoms and are crucial for confirming the ozonide structure.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for establishing the connectivity within the molecule. COSY spectra reveal the coupling relationships between protons, confirming the benzylic proton assignments and the proton-proton correlations within the phenyl rings. HMQC spectra correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range (2- and 3-bond) H-C correlations, further solidifying the structural assignment.

While specific, publicly available, fully assigned NMR data for both cis and trans isomers of 3,5-diphenyl-1,2,4-trioxolane is limited in the mainstream literature, the principles of NMR spectroscopy provide a robust framework for their characterization when isolated.

Table 1: Representative NMR Data for Phenyl-Substituted Heterocycles (Illustrative) (Note: This table provides illustrative data for related phenyl-substituted heterocyclic compounds to demonstrate the expected chemical shift ranges, as specific data for 3,5-diphenyl-1,2,4-trioxolane is not readily available in the cited literature.)

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 3,5-diphenylisoxazole researchgate.net | CDCl₃ | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of 3,5-diphenyl-1,2,4-trioxolane and for studying its fragmentation patterns, which provides further structural confirmation.

Under electron ionization (EI), the molecule undergoes fragmentation, and the resulting mass-to-charge ratios (m/z) of the fragments are measured. The NIST WebBook confirms the existence of a mass spectrum for 3,5-diphenyl-1,2,4-trioxolane. nist.govnist.gov The molecular ion peak ([M]⁺) would confirm the molecular weight of 228.24 g/mol . nist.govnist.gov

Key fragmentation pathways for ozonides often involve the cleavage of the peroxide bond and the trioxolane ring. For 3,5-diphenyl-1,2,4-trioxolane, characteristic fragments would be expected to arise from the loss of oxygen atoms and the cleavage of the C-C bond of the original double bond, leading to fragments corresponding to benzaldehyde (B42025) and other phenyl-containing ions. A study on the fragmentation of the related 3,5-diphenyl-1,2,4-oxadiazole (B189376) showed that the primary cleavage was a retro 1,3-dipolar cycloaddition. sci-hub.st While the fragmentation of the trioxolane will differ, it highlights the tendency of such heterocyclic rings to undergo characteristic cleavage patterns that are diagnostic of their structure.

Table 2: Key High-Resolution Mass Spectrometry Data for 1,2,4-Trioxolane (B1211807), 3,5-diphenyl- (Based on theoretical calculations and expected fragmentation)

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₄H₁₂O₃ | 228.0786 | Molecular Ion |

| [M-O]⁺ | C₁₄H₁₂O₂ | 212.0837 | Loss of an oxygen atom |

| [M-O₂]⁺ | C₁₄H₁₂O | 196.0888 | Loss of a dioxygen molecule |

| [C₇H₅O]⁺ | C₇H₅O | 105.0340 | Benzoyl cation |

| [C₇H₆O]⁺˙ | C₇H₆O | 106.0419 | Benzaldehyde radical cation |

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While 3,5-diphenyl-1,2,4-trioxolane itself may be an oil or a low-melting solid, crystalline derivatives can be prepared to facilitate single-crystal X-ray diffraction analysis.

Although no specific crystallographic data for derivatives of 3,5-diphenyl-1,2,4-trioxolane are available in the searched literature, studies on other complex heterocyclic systems like substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles have demonstrated the power of this technique in confirming molecular structures, including the planarity and twisting of ring systems. nih.gov

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) in Complex Mixture Analysis

Gas chromatography coupled with high-resolution mass spectrometry is a highly sensitive and selective method for the analysis of 3,5-diphenyl-1,2,4-trioxolane, particularly in the context of complex mixtures, such as the products of an ozonolysis reaction. researchgate.net

In this technique, the components of a mixture are first separated based on their volatility and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and their exact masses are determined. The retention time from the GC provides one level of identification, while the high-resolution mass spectrum gives the elemental composition of the molecule and its fragments, offering a high degree of confidence in the identification.

The ozonolysis of trans-stilbene (B89595) is a known method to produce 3,5-diphenyl-1,2,4-trioxolane. researchgate.net GC-MS analysis of the reaction mixture would show the presence of the trioxolane, as well as other products and any unreacted starting material. The use of HRMS in this context allows for the differentiation of the trioxolane from other potential isomeric products or compounds with the same nominal mass. This is particularly important in complex reaction mixtures where multiple products may be formed. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-Trioxolane, 3,5-diphenyl- |

| cis-3,5-diphenyl-1,2,4-trioxolane |

| trans-3,5-diphenyl-1,2,4-trioxolane |

| Stilbene (B7821643) |

| trans-Stilbene |

| 3,5-diphenylisoxazole |

| 1,3,5-Triphenylbenzene |

| Benzaldehyde |

| 3,5-diphenyl-1,2,4-oxadiazole |

Computational and Theoretical Chemistry Studies of 1,2,4 Trioxolane, 3,5 Diphenyl

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations have become a powerful tool for elucidating the complex reaction mechanisms involved in the formation and decomposition of ozonides. mdpi.comacs.org These calculations allow for the exploration of multi-step reaction pathways, the characterization of transient species, and the determination of reaction kinetics, which are often difficult to measure experimentally due to the short lifetimes of the intermediates. researchgate.net

Potential Energy Surface (PES) Analysis of Ozonolysis and Decomposition

The process begins with the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond of the alkene. msu.eduresearchgate.net This initial step leads to the formation of a highly unstable primary ozonide (POZ), a 1,2,3-trioxolane. This reaction is generally exothermic and has a low activation barrier. researchgate.net For instance, computational studies on the ozonolysis of phenanthrene, a polycyclic aromatic hydrocarbon, calculated the activation energy for the formation of the primary ozonide to be approximately 13 kJ/mol in a polarizable continuum model. icm.edu.pl

The final step in the formation of the secondary ozonide (SOZ), 1,2,4-trioxolane (B1211807), 3,5-diphenyl-, involves a second 1,3-dipolar cycloaddition. The Criegee intermediate recombines with the previously formed benzaldehyde (B42025). mdpi.com This cycloaddition is typically exothermic and proceeds without a significant energy barrier, leading to the more stable five-membered 1,2,4-trioxolane ring. mdpi.com The secondary ozonide is significantly more stable than the primary ozonide and has a longer lifetime. mdpi.com

The decomposition of the secondary ozonide itself can proceed through various pathways, often initiated by the cleavage of the weak O-O peroxide bond. Computational studies on the parent 1,2,4-trioxolane have explored different dissociation reactions, providing a framework for understanding the stability and subsequent reactions of substituted analogues like the 3,5-diphenyl derivative. mdpi.com

Investigation of Transition States

The investigation of transition states (TS) is fundamental to understanding the kinetics and stereochemistry of the ozonolysis reaction. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize the geometry and energy of these critical points on the potential energy surface. mdpi.comresearchgate.net

TS for Primary Ozonide Formation: The first transition state involves the concerted cycloaddition of ozone to the alkene. The geometry of this TS determines the stereochemical outcome of the primary ozonide. Calculations show that this step has a relatively low activation barrier, consistent with the high reactivity of ozone towards double bonds. researchgate.net For the ozonolysis of trans-2-butene, high-level calculations place the barrier for this initial cycloaddition at around 0.9 kcal/mol. acs.org

TS for Primary Ozonide Decomposition: The transition state for the cycloreversion of the primary ozonide is crucial as it leads to the formation of the Criegee intermediate and the carbonyl compound. This step generally has the highest activation energy along the formation pathway. acs.orgicm.edu.pl The nature of this transition state influences the syn/anti conformation of the resulting Criegee intermediate, which in turn can affect the stereochemistry of the final secondary ozonide.

TS for Secondary Ozonide Formation: The recombination of the Criegee intermediate and the carbonyl compound proceeds through its own transition state. This step is generally characterized by a much lower activation barrier compared to the POZ decomposition, reflecting the high reactivity of the Criegee intermediate. mdpi.com

The table below summarizes typical activation energies for key transition states in ozonolysis reactions for related alkenes, as determined by computational studies. These values provide a general reference for the energetic landscape of the formation of 1,2,4-trioxolanes.

| Reaction Step | Example Alkene | Computational Method | Activation Energy (kJ/mol) | Reference |

| POZ Formation | Phenanthrene | B3LYP/6-31+G(d,p) (PCM) | 13 | icm.edu.pl |

| POZ Formation | α-Pinene | CCSD(T)+CF | 1.3 | icm.edu.pl |

| POZ Decomposition | Phenanthrene | B3LYP/6-31+G(d,p) (PCM) | 76 | icm.edu.pl |

| POZ Decomposition | α-Pinene | CCSD(T)+CF | 51-73 | icm.edu.pl |

Molecular Modeling and Docking for Ligand-Protein Interactions

Molecular modeling techniques, including molecular docking, are powerful tools for investigating the interaction of small molecules with biological macromolecules like proteins. mdpi.com These methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

Analysis of Binding Affinities and Intermolecular Forces

Given the lack of specific docking studies for 1,2,4-trioxolane, 3,5-diphenyl- in the current literature, a detailed analysis of its binding affinities and intermolecular forces with specific protein targets cannot be provided at this time. Such an analysis would require dedicated computational experiments to be performed.

Theoretical Insights into Electronic Structure and Reactivity Descriptors

Computational chemistry offers profound insights into the electronic structure of molecules, which governs their stability and reactivity. For 1,2,4-trioxolane, 3,5-diphenyl-, the key structural feature is the peroxide linkage (O-O) within the five-membered ring. This bond is inherently weak and dictates the molecule's reactivity, particularly its tendency to act as an oxidizing agent or to decompose into radical species. wikipedia.org

DFT calculations are commonly employed to determine a range of electronic properties and reactivity descriptors. jmaterenvironsci.com These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help to quantify the chemical behavior of a molecule.

HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy of the LUMO is expected to be low for an ozonide, reflecting the electrophilic nature of the peroxide bond.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Ozonides are expected to have a relatively small HOMO-LUMO gap, consistent with their known instability.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict chemical behavior. jmaterenvironsci.com

The table below outlines key theoretical reactivity descriptors and their general significance.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The "escaping tendency" of an electron from a system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |

While specific calculated values for 3,5-diphenyl-1,2,4-trioxolane are not available in the surveyed literature, theoretical studies on the ozonolysis of acyclic monoterpenes have used these descriptors to compare the reactivity of different double bonds towards ozone. jmaterenvironsci.com Such studies confirm the high electrophilicity of ozone and provide a framework for how these descriptors can be applied to understand the reactivity of the intermediates involved in the reaction. jmaterenvironsci.com

Derivatization and Chemical Modification Strategies

Functional Group Transformations on Phenyl and other Substituents

The 1,2,4-trioxolane (B1211807) ring has been shown to be robust under a variety of reaction conditions, which permits a wide range of chemical modifications to be performed on its substituents. researchgate.net This stability is crucial as it allows for the synthesis of a diverse library of derivatives from a common ozonide precursor. The phenyl groups of 3,5-diphenyl-1,2,4-trioxolane, for instance, can be seen as platforms for introducing further chemical diversity. While direct transformations on this specific compound are not extensively detailed in the provided literature, the principles can be inferred from work on analogous structures.

Transformations on substituted ozonides have successfully yielded derivatives containing amines, alcohols, acids, esters, ethers, sulfides, and sulfones. researchgate.net This suggests that standard synthetic methodologies can be applied to functionalized phenyl rings on a trioxolane core. For example, nitro groups could be reduced to anilines, ester groups could be hydrolyzed to carboxylic acids, and benzyloxy ethers could be deprotected to phenols. These newly unmasked functional groups can then be further derivatized through acylation, alkylation, or coupling reactions. vanderbilt.edu

The stability of the trioxolane ring to reagents such as triphenylphosphine, borohydrides, hydrazine, organolithium compounds, Grignard reagents, and aqueous potassium hydroxide (B78521) facilitates these transformations. researchgate.net

The Griesbaum co-ozonolysis reaction is a key method for synthesizing tetrasubstituted 1,2,4-trioxolanes. researchgate.net A significant advantage of this method is that the resulting trioxolane ring is resistant to a wide array of chemical reagents. This allows for subsequent modifications of other parts of the molecule in what are known as post-ozonolysis transformations. researchgate.net

Researchers have demonstrated that the cyclohexane (B81311) fragment of adamantyl-substituted cyclohexyl-1,2,4-trioxolanes can be extensively modified after the ozonide ring has been formed. researchgate.net The stability of the peroxide bridge under various conditions enabled the synthesis of numerous derivatives, including those functionalized with piperidine. researchgate.net This tolerance to diverse reaction conditions is a critical feature, allowing for the late-stage functionalization of complex molecules, which is a highly desirable strategy in drug discovery. researchgate.net The process involves the initial formation of the 1,2,4-trioxolane, which is a stable ozonide, followed by a series of conventional reactions to modify substituents without cleaving the peroxide bond. stackexchange.com

Synthesis of Hybrid Cyclic Peroxide Structures

A prominent strategy in drug development involves the creation of hybrid molecules, where two or more pharmacophores are covalently linked to produce a single chemical entity with potentially enhanced or synergistic biological activity. nih.gov This approach has been applied to 1,2,4-trioxolanes, leading to the synthesis of novel hybrid structures.

Researchers have successfully synthesized 1,2,4-trioxolane–pyrazole (B372694) hybrids, aiming to combine the known biological activities of both the endoperoxide and pyrazole moieties. mdpi.com In one such synthesis, trioxolane–pyrazole hybrids, designated OZ1 and OZ2, were prepared through the reaction of 3(5)-aminopyrazole with endoperoxide-containing building blocks. mdpi.com

The synthesis involved an amide coupling reaction where the endocyclic amine of the 3(5)-aminopyrazole acted as the nucleophile. mdpi.com The reaction's outcome was influenced by the prototropic tautomerism of the pyrazole ring, leading to the formation of both 3-aminopyrazole (B16455) and 5-aminopyrazole-containing hybrids. These structures were thoroughly characterized using various spectroscopic techniques, including X-ray crystallography. mdpi.com The general procedure adapts previously described methods for synthesizing novel peroxide-pyrazole compounds. mdpi.com

Table 1: Synthesis of 1,2,4-Trioxolane-Pyrazole Hybrids

| Hybrid | Precursors | Reaction Type | Key Feature |

|---|

To improve the solubility and biological testing profile of these hybrids, they were converted into various salt forms, including tosylate, mesylate, and hydrochloride salts. mdpi.com

Retention of the 1,2,4-Trioxolane Ring during Modifications

A critical consideration in the derivatization of ozonides is the stability and retention of the core 1,2,4-trioxolane ring. The peroxide bond is the key pharmacophoric element responsible for the biological activity of many peroxide-based agents, and its cleavage often leads to a loss of function. nih.gov

The 1,2,4-trioxolane ring in many synthetic ozonides demonstrates remarkable stability to a variety of non-reductive and non-acidic chemical reagents. researchgate.net This allows for a broad scope of post-ozonolysis functional group transformations. For example, modifications on substituents have been achieved using reagents like triphenylphosphine, borohydrides, and Grignard reagents without compromising the integrity of the peroxide ring. researchgate.net

However, the ring is not indestructible. It is known to be sensitive to ferrous iron (Fe²⁺), a reactivity that is believed to be central to its antimalarial mechanism of action. nih.gov Additionally, strong acidic conditions can lead to the degradation of the trioxane (B8601419) ring system. acs.org Studies on bridged 1,2,4-trioxolanes have also shown that the ozonide cycle is only moderately resistant to strong reducing agents like lithium aluminum hydride (LiAlH₄), which can reduce a nearby ester group while leaving the peroxide bond intact under controlled conditions. mdpi.com Therefore, while a wide range of modifications are possible, reaction conditions must be chosen carefully to avoid unintended cleavage of the essential 1,2,4-trioxolane ring.

Table 2: Reagent Tolerance of the 1,2,4-Trioxolane Ring

| Reagents Tolerated | Reagents Causing Degradation/Reaction |

|---|---|

| Triphenylphosphine researchgate.net | Ferrous Iron (Fe²⁺) nih.gov |

| Borohydrides researchgate.net | Strong Acids acs.org |

| Hydrazine researchgate.net | Lithium Aluminum Hydride (LiAlH₄) (moderate resistance) mdpi.com |

| Alkyllithiums & Grignard reagents researchgate.net |

Role of 1,2,4 Trioxolane, 3,5 Diphenyl in Atmospheric Chemistry

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols are particles formed in the atmosphere through the transformation of volatile organic compounds (VOCs). The ozonolysis of styrene (B11656), an anthropogenic VOC, is a key pathway that can lead to the formation of 1,2,4-Trioxolane (B1211807), 3,5-diphenyl-. nih.gov

The formation of such secondary ozonides is significant because they are generally less volatile than their precursor molecules. This lower volatility allows them to partition into the particle phase, contributing to the formation and growth of SOA. nih.gov

Influence of Environmental Factors on Formation and Stability

The formation and stability of 1,2,4-Trioxolane, 3,5-diphenyl- in the atmosphere are influenced by various environmental factors. The concentrations of precursors like styrene and ozone are fundamental. Additionally, the presence of other atmospheric trace gases can significantly impact the reaction pathways and the ultimate yield of the secondary ozonide.

Theoretical calculations indicate that ammonia (B1221849) can compete with aldehydes, such as benzaldehyde (B42025), in reacting with the Criegee intermediate (C₆H₅ĊHOO•). nih.gov When excess ammonia is present, it can react with the Criegee intermediate, thereby reducing the amount of the intermediate available to form 3,5-diphenyl-1,2,4-trioxolane. nih.govnih.govacs.org This competition effectively decreases the yield of the secondary ozonide and, consequently, can affect the total formation of SOA. nih.gov

The timing of ammonia injection into the system also influences the SOA yield. Experiments have shown a difference in the reduction of SOA yield depending on whether ammonia is present at the beginning of the reaction or added several hours later. nih.gov

Interactive Data Table: Effect of Ammonia on SOA Yield from Styrene Ozonolysis

The table below summarizes experimental results showing the impact of the initial ammonia to styrene ratio on the final secondary organic aerosol (SOA) mass.

| Experiment Group | [O₃]₀/[styrene]₀ | [NH₃]₀/[styrene]₀ | Final SOA Mass (µg m⁻³) |

| No Ammonia | 2.0 | 0 | 125 |

| No Ammonia | 3.0 | 0 | 180 |

| No Ammonia | 4.0 | 0 | 210 |

| With Ammonia | 2.5 | 0.5 | 100 |

| With Ammonia | 2.5 | 1.0 | 80 |

| With Ammonia | 2.5 | 2.0 | 60 |

Data sourced from chamber experiments studying styrene ozonolysis. The table illustrates a clear trend where an increasing ratio of ammonia to styrene leads to a decrease in the total mass of SOA formed.

Future Research Directions in 1,2,4 Trioxolane, 3,5 Diphenyl Chemistry

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 1,2,4-trioxolanes via ozonolysis, while effective, often involves potentially hazardous intermediates and solvents. nih.govresearchgate.net The future of 3,5-diphenyl-1,2,4-trioxolane synthesis lies in the development of methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry. ijpsjournal.com

A primary area of focus will be the adoption of continuous flow systems for ozonolysis reactions. researchgate.netadvanceseng.comresearchgate.netnih.gov These systems offer significant advantages over batch processes by enabling precise control over reaction parameters, improving heat and mass transfer, and minimizing the accumulation of explosive peroxide intermediates, thus enhancing safety. researchgate.netadvanceseng.com Research in this area could explore the optimization of reactor design and operating conditions for the specific synthesis of 3,5-diphenyl-1,2,4-trioxolane.

Furthermore, the exploration of alternative, greener solvents is crucial. While solvents like dichloromethane (B109758) are commonly used, future studies should investigate the efficacy of more environmentally benign options. The principles of green chemistry also encourage the use of catalytic methods to reduce waste and improve atom economy. ijpsjournal.com Research into novel catalysts that can promote the selective formation of 3,5-diphenyl-1,2,4-trioxolane from stilbene (B7821643) and ozone under milder conditions would be a significant advancement. This could include metal-based catalysts or organocatalysts that can stabilize reactive intermediates and guide the reaction towards the desired product. acs.org

The application of alternative energy sources, such as microwave irradiation and ultrasound, has shown promise in accelerating various organic syntheses and often leads to higher yields and cleaner reactions. mdpi.comrsc.org Future investigations should systematically evaluate the feasibility of using these techniques for the synthesis of 3,5-diphenyl-1,2,4-trioxolane, potentially leading to rapid and efficient protocols.

Table 1: Comparison of Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, precise process control, scalability. researchgate.netadvanceseng.com | Optimization of reactor design, residence time, and solvent choice for stilbene ozonolysis. |

| Green Solvents | Reduced environmental impact, improved process safety. ijpsjournal.com | Screening of biodegradable and non-toxic solvents for high-yield synthesis. |

| Novel Catalysis | Increased reaction rate and selectivity, lower energy consumption. acs.org | Development of metal-based or organocatalysts for selective ozonide formation. |

| Alternative Energy Sources | Rapid reaction times, improved yields, reduced side products. mdpi.comrsc.org | Systematic study of microwave and ultrasound parameters on the ozonolysis of stilbene. |

Deeper Mechanistic Understanding of Complex Reaction Networks

While the fundamental Criegee mechanism for ozonolysis is well-established, the intricate details of the reaction network for substrates like stilbene, leading to 3,5-diphenyl-1,2,4-trioxolane, warrant a more profound mechanistic investigation. google.com Future research should aim to elucidate the complete energy profile of the reaction, including the characterization of transient species such as the primary ozonide (a 1,2,3-trioxolane) and the subsequent Criegee intermediates.

A key area of future inquiry is the influence of stereochemistry on the reaction pathway. For instance, understanding how the cis and trans isomers of stilbene differentially affect the formation and stability of intermediates and the final product distribution is of fundamental importance. Recent studies have begun to harness primary ozonides as synthetic intermediates, preventing the typical C-C bond cleavage. advanceseng.comresearchgate.netnih.gov Applying these "constructive" ozonolysis concepts to the stilbene system could open new synthetic avenues. advanceseng.comresearchgate.netnih.gov

The role of the solvent and other additives in modulating the reaction mechanism is another critical area for future studies. Solvents can influence the stability and reactivity of the Criegee intermediate, potentially altering the course of the reaction. Mechanistic comparisons with structurally related peroxide compounds, such as dispiro-1,2,4-trioxanes, have provided valuable insights into the factors governing their reactivity with agents like iron(II). nih.gov Similar comparative studies involving 3,5-diphenyl-1,2,4-trioxolane could illuminate its unique chemical behavior.

Application of Advanced Analytical Techniques for Real-time Monitoring

The transient and often unstable nature of intermediates in ozonolysis reactions necessitates the use of advanced analytical techniques for their detection and characterization. Future research will increasingly rely on in situ monitoring methods to gain a real-time understanding of the formation of 3,5-diphenyl-1,2,4-trioxolane.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy has proven to be a powerful tool for monitoring the progress of ozonolysis reactions in real-time, allowing for the observation of both the consumption of reactants and the formation of products and unstable intermediates. acs.org Future studies could employ this technique to gather kinetic data on the ozonolysis of stilbene under various conditions. Similarly, real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the species present in the reaction mixture at any given moment. nih.gov

Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) coupled with collision-induced dissociation (CID), can be used to identify and structurally characterize the intermediates and products of the ozonolysis of stilbene. These methods are particularly valuable for detecting low-concentration species that may be missed by other techniques. The combination of chromatographic separation with spectroscopic detection (e.g., HPLC-UV) will continue to be essential for quantitative analysis of the reaction mixture. nih.gov

Table 2: Advanced Analytical Techniques for Mechanistic Studies

| Technique | Information Gained | Future Application for 3,5-diphenyl-1,2,4-trioxolane |

|---|---|---|

| In situ ATR-FTIR | Real-time reaction kinetics, identification of functional groups of intermediates. acs.org | Monitoring the rate of formation and decay of primary and secondary ozonides. |

| Real-time NMR | Detailed structural information of species in solution. nih.gov | Elucidating the structure of transient intermediates like the Criegee intermediate. |

| Advanced Mass Spectrometry | Identification and structural characterization of reaction components. | Detecting and characterizing low-abundance intermediates and side products. |

| HPLC-UV | Quantitative analysis of reactants, products, and stable intermediates. nih.gov | Determining product yields and purity under different reaction conditions. |

Computational Predictions for Structure-Reactivity Relationships

Computational chemistry offers a powerful and complementary approach to experimental studies for understanding the structure and reactivity of 1,2,4-trioxolanes. Future research will undoubtedly leverage computational modeling to predict the properties of 3,5-diphenyl-1,2,4-trioxolane and to guide experimental design.

Density Functional Theory (DFT) calculations can be employed to map out the potential energy surface of the ozonolysis of stilbene, providing valuable insights into the transition states and activation barriers for each step of the reaction mechanism. This can help in understanding the factors that control the regioselectivity and stereoselectivity of the reaction.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to other 1,2,4-trioxolanes and related trioxanes to correlate their chemical structure with their biological activity, such as antimalarial properties. nih.govacs.orgbiorxiv.org While the focus of this article is on the chemical properties, similar QSAR methodologies can be developed to predict the chemical reactivity of 3,5-diphenyl-1,2,4-trioxolane. For example, models could be built to predict its stability, its reactivity towards different reagents, or its potential as an oxidizing agent based on various structural descriptors. These predictive models can accelerate the discovery of new applications for this class of compounds by allowing for the virtual screening of large numbers of derivatives.

Q & A

Basic: What theoretical frameworks are essential for guiding research on 1,2,4-Trioxolane, 3,5-diphenyl-?

Research on this compound should be anchored in theories related to peroxide chemistry, radical-mediated reactivity, and heterocyclic stability. A conceptual framework might integrate molecular orbital theory to predict reactivity patterns or transition-state theory to model decomposition pathways. For example, hypotheses about its antimalarial analogs (e.g., artemisinin derivatives) can be tested using density functional theory (DFT) simulations to correlate electronic structure with bioactivity .

Advanced: How can factorial design optimize experimental parameters for synthesizing 1,2,4-Trioxolane, 3,5-diphenyl-?

A factorial design allows systematic variation of critical parameters (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield and purity. For instance, a 2^3 factorial design could test combinations of temperature (25°C vs. 60°C), molar ratios (1:1 vs. 1:2), and solvent systems (acetonitrile vs. THF). Statistical tools like ANOVA would quantify the significance of each factor, enabling predictive modeling for scale-up .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Discrepancies in stability studies (e.g., degradation at pH 7 vs. stability at pH 4) require rigorous reproducibility checks and advanced analytics:

- Reproducibility : Replicate experiments under controlled buffer systems (e.g., phosphate vs. citrate).

- Mechanistic Analysis : Use HPLC-MS to identify degradation products and propose pathways (e.g., acid-catalyzed ring-opening vs. base-mediated oxidation).

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate confounding variables (e.g., trace metal impurities) .

Basic: What analytical techniques are standard for characterizing 1,2,4-Trioxolane derivatives?

- Structural Confirmation : NMR (¹H/¹³C) for ring protons and substituent analysis; IR for peroxide (O-O) stretching (~800 cm⁻¹).

- Purity Assessment : GC-MS or HPLC with UV detection (λ = 254 nm).

- Thermal Stability : Differential scanning calorimetry (DSC) to monitor exothermic decomposition .

Advanced: How to integrate computational modeling with experimental data for mechanistic studies?

- Molecular Dynamics (MD) : Simulate solvent effects on trioxolane stability using force fields (e.g., OPLS-AA).

- Quantum Mechanics (QM) : Calculate activation energies for ring-opening reactions at the B3LYP/6-31G* level.

- Validation : Compare simulated reaction coordinates with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What safety protocols are critical for handling 1,2,4-Trioxolane derivatives?

- Exposure Controls : Use fume hoods for synthesis (OSHA guidelines) and avoid direct contact (nitrile gloves, lab coats).

- Storage : Store in amber vials at -20°C under inert gas (argon) to prevent peroxide degradation.

- Disposal : Neutralize waste with aqueous sodium sulfite before disposal .

Advanced: How to design interdisciplinary studies linking chemical synthesis to biological activity?

- In Silico Screening : Dock trioxolane structures into target proteins (e.g., Plasmodium falciparum enzymes) using AutoDock Vina.

- In Vitro Assays : Test antimalarial efficacy via SYBR Green I-based parasite viability assays.

- Data Integration : Apply cheminformatics tools (e.g., KNIME) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values .

Advanced: What statistical methods address variability in catalytic synthesis yields?

- Response Surface Methodology (RSM) : Optimize non-linear relationships between catalyst type (e.g., FeCl₃ vs. Ti(OiPr)₄) and reaction time.

- Robustness Testing : Use Youden’s factorial design to assess method robustness under slight parameter deviations.

- Error Analysis : Report confidence intervals (95%) for yield measurements using triplicate runs .

Basic: How to validate the purity of 1,2,4-Trioxolane, 3,5-diphenyl- post-synthesis?

- Chromatographic Purity : HPLC-DAD (≥95% area normalization).

- Elemental Analysis : Match calculated vs. observed C, H, O percentages (deviation ≤0.4%).

- Spectroscopic Consistency : Compare ¹H NMR shifts with literature data (e.g., δ 5.2 ppm for trioxolane protons) .

Advanced: How to balance theoretical predictions with empirical data in reactivity studies?

- Iterative Validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Eyring plots).

- Sensitivity Analysis : Identify theoretical parameters (e.g., solvent dielectric constant) most affecting model accuracy.

- Bayesian Calibration : Update computational models using Markov chain Monte Carlo (MCMC) sampling of empirical datasets .

Advanced: What methodologies improve reproducibility in scaled-up trioxolane synthesis?

- Process Analytical Technology (PAT) : Implement in situ FTIR to monitor reaction progression in real time.

- Design of Experiments (DoE) : Use D-optimal designs to minimize experimental runs while maximizing parameter space coverage.

- Scale-Down Models : Validate bench-scale conditions using microreactors to mimic industrial flow chemistry .

Basic: How to design a stability study for 1,2,4-Trioxolane under accelerated storage conditions?

- Forced Degradation : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Analytical Endpoints : Monitor peroxide content via iodometric titration and degradation via TLC.

- Kinetic Modeling : Calculate shelf life using the Arrhenius equation .

Advanced: How to develop a conceptual framework for novel trioxolane applications?

- Literature Synthesis : Map existing studies on trioxolanes in drug discovery, materials science, and catalysis.

- Hypothesis Generation : Propose mechanisms (e.g., singlet oxygen release) for photodynamic therapy applications.

- Interdisciplinary Alignment : Align with frameworks from medicinal chemistry (QSAR) and materials science (structure-property relationships) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.